![molecular formula C11H9N3O2S2 B7544846 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one
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Overview
Description
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one, also known as MTX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MTX-1 is a heterocyclic compound that contains a thiazole ring, a thiophene ring, and an oxadiazole ring, which gives it unique properties that make it useful in various scientific studies.
Mechanism of Action
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to reduce the levels of certain biomarkers that are associated with cancer, indicating its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of various biological processes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several potential future directions for research on 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one. One area of interest is its potential use as a treatment for various diseases, including cancer, inflammation, and oxidative stress. Another area of interest is its potential use as a tool for studying the mechanisms of various biological processes, such as apoptosis and enzyme inhibition. Further research is needed to fully understand the potential applications of 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one in medical research.
Synthesis Methods
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one can be synthesized using a variety of methods, including the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with 2-bromo-5-chloromethylthiophene in the presence of a base. This reaction leads to the formation of an intermediate compound, which is then treated with a reagent such as triethylamine to yield 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one.
Scientific Research Applications
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one has anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c1-7-12-5-8(18-7)6-14-11(15)16-10(13-14)9-3-2-4-17-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIMXQCUQKFIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one |
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